2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
Description
This compound features a propan-1-one core substituted with a phenoxy group at position 2 and a 4-(thiophen-3-yloxy)piperidin-1-yl moiety at position 1. Its synthesis involves stereochemical considerations, as demonstrated by the separation of diastereoisomers via column chromatography .
Properties
IUPAC Name |
2-phenoxy-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14(21-15-5-3-2-4-6-15)18(20)19-10-7-16(8-11-19)22-17-9-12-23-13-17/h2-6,9,12-14,16H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPOUUWZEXAXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-aminoketone.
Attachment of the Thiophene Group: The thiophene moiety is introduced via a nucleophilic substitution reaction, where a thiophen-3-yloxy group is attached to the piperidine ring.
Phenoxy Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and thiophene groups may play a role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and reactivity. Specific pathways and molecular interactions would depend on the context of its application, such as its use in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their biological activities, and synthetic characteristics:
Key Findings:
Structural Diversity: The target compound’s thiophen-3-yloxy group distinguishes it from analogs like DC-TEADin1072-N1 (phenoxyethyl) and MRTX1519 (morpholino-cyclopropyl), which prioritize bulkier or charged substituents for target engagement . Piperidine ring modifications are critical: fungicidal derivatives () use rigid isoxazole-thiazol systems, while analgesics () incorporate polar dimethylamino/hydroxy groups .
Synthetic Accessibility :
- The target compound’s diastereoisomer separation contrasts with high-yield routes for DC-TEADin1072-N1 (78% yield) and palladium-catalyzed coupling for analogs in .
- Impurities like 4 MPP () highlight challenges in synthesizing stable piperidin-1-yl propan-1-one derivatives .
Biological Activity: MRTX1519’s oral activity and covalent inhibition mechanism differ from the target compound’s uncharacterized mode of action . DC-TEADin1072-N1 demonstrates how phenoxyethyl groups enhance specificity for protein-protein interactions (TEAD-YAP) , whereas the thiophen-3-yloxy group may favor redox or aromatic interactions.
Analytical Validation :
- Purity standards vary: DC-TEADin1072-N1 (99.37% via HPLC) vs. compound 37’s validation via HPLC/MS .
Research Implications
- Lessons from MRTX1519 and DC-TEADin1072-N1 suggest prioritizing substituents that balance lipophilicity (e.g., phenoxy vs. thiophen-3-yloxy) for bioavailability .
Biological Activity
2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention due to its potential biological activities. Its structure, which includes a phenoxy group, a thiophene ring, and a piperidine moiety, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure
The molecular formula of this compound is . The compound features:
- Phenoxy Group : Contributes to lipophilicity and potential receptor interactions.
- Thiophene Ring : May enhance electron delocalization and influence biological activity.
- Piperidine Moiety : Provides structural rigidity and can interact with various biological targets.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of both the phenoxy and thiophene groups may facilitate binding to these targets, potentially modulating their activity.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.
Biological Activity Studies
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Properties
In vitro studies have suggested that this compound possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promise. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Phenoxy-1-(4-(thiophen-2-yloxy)piperidin-1-yl)propan-1-one | Similar structure, different thiophene position | Antimicrobial activity |
| 2-Phenoxy-1-(4-(furan-3-yloxy)piperidin-1-yl)propan-1-one | Furan ring instead of thiophene | Lesser anticancer activity |
| 2-Phenoxy-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | Pyridine ring substitution | Enhanced receptor binding |
The unique combination of functional groups in this compound may confer distinct chemical properties that influence its biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that treatment with 2-Phenoxy-1-(4-(thiophen-3-yloxy)piperidin-1-yloxy) resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.
Case Study 2: Antimicrobial Assessment
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with higher efficacy observed against Gram-positive strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
